Glycoprotein

Description

Structure

2D Structure

Properties

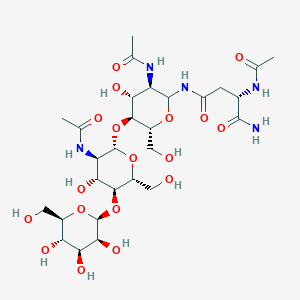

Molecular Formula |

C28H47N5O18 |

|---|---|

Molecular Weight |

741.7 g/mol |

IUPAC Name |

(2S)-2-acetamido-N'-[(3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]butanediamide |

InChI |

InChI=1S/C28H47N5O18/c1-8(37)30-11(25(29)46)4-15(40)33-26-16(31-9(2)38)19(42)23(13(6-35)47-26)50-27-17(32-10(3)39)20(43)24(14(7-36)49-27)51-28-22(45)21(44)18(41)12(5-34)48-28/h11-14,16-24,26-28,34-36,41-45H,4-7H2,1-3H3,(H2,29,46)(H,30,37)(H,31,38)(H,32,39)(H,33,40)/t11-,12+,13+,14+,16+,17+,18+,19+,20+,21-,22-,23+,24+,26?,27-,28-/m0/s1 |

InChI Key |

LUNCCTMWZWBSKQ-QHFAZAOBSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)N)NC(=O)C)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)NC(=O)C)O |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2O)NC(=O)C)NC(=O)C[C@@H](C(=O)N)NC(=O)C)CO)CO)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)N)NC(=O)C)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)NC(=O)C)O |

Synonyms |

Glycoprotein Glycoproteins Neoglycoproteins |

Origin of Product |

United States |

Foundational & Exploratory

understanding glycoprotein structure and function

An In-depth Technical Guide to Glycoprotein Structure and Function for Researchers and Drug Development Professionals

Introduction to Glycoproteins

Glycoproteins are a diverse class of proteins that have oligosaccharide chains (glycans) covalently attached to their polypeptide backbones. This post-translational modification, known as glycosylation, is one of the most common and complex, with estimates suggesting that over 50% of eukaryotic proteins are glycosylated.[1] The attached glycans are intricate in structure and play critical roles in a multitude of biological processes. These functions range from mediating cell-cell recognition and adhesion to modulating protein folding, stability, and signaling.[1][2][3] Consequently, glycoproteins are integral to immunology, cell biology, and developmental biology. Their significance extends to pathology, as aberrant glycosylation is a hallmark of numerous diseases, including cancer and congenital disorders. Furthermore, many viruses utilize host cell glycoproteins for entry, making them key targets in infectious disease research.[1]

Glycosylation confers stability and solubility to proteins and can protect them from proteolysis.[4] The two most common types of glycosidic linkages are N-linked, where the glycan is attached to the nitrogen atom of an asparagine residue, and O-linked, where the glycan is attached to the oxygen atom of a serine or threonine residue.[5][6] The immense structural diversity of glycans allows for a vast array of biological functions, making glycoproteins a focal point in therapeutic development and disease biomarker discovery.[1][5][7]

This compound Structure

The structure of a this compound is a composite of its polypeptide chain and one or more covalently attached glycans. This duality in structure gives rise to a level of complexity that far exceeds that of unmodified proteins.

The Polypeptide Backbone

The protein component of a this compound is synthesized via standard ribosomal translation. The primary sequence of the polypeptide dictates its three-dimensional folding and, crucially, contains specific consensus sequences that are recognized by the glycosylation machinery.

-

N-linked Glycosylation Sites : N-linked glycosylation occurs at asparagine (Asn) residues within the consensus sequon Asn-X-Ser/Thr, where X can be any amino acid except proline.[8][9]

-

O-linked Glycosylation Sites : Unlike N-linked glycosylation, there is no well-defined consensus sequence for O-linked glycosylation. Instead, regions rich in serine (Ser) and threonine (Thr), often also containing proline, are typical sites for O-glycan attachment.[10]

Glycan Structure: The Oligosaccharide Chains

The carbohydrate portions of glycoproteins, or glycans, are highly diverse and are responsible for many of the functional properties of these molecules. They are composed of monosaccharide units linked together in branched or linear arrays.

-

N-linked Glycans : These share a common pentasaccharide core structure (Man3GlcNAc2) and are broadly classified into three types:

-

High-mannose : Composed primarily of mannose residues.

-

Complex : Contain a variety of other sugars, such as N-acetylglucosamine (GlcNAc), galactose (Gal), and sialic acid (SA), in addition to the core.

-

Hybrid : Possess features of both high-mannose and complex types.

-

-

O-linked Glycans : These are typically shorter and structurally more varied than N-linked glycans.[11] Their synthesis is initiated by the attachment of N-acetylgalactosamine (GalNAc) to a serine or threonine residue. Mucins are a prominent example of heavily O-glycosylated proteins, where the dense arrangement of O-glycans gives them a characteristic "bottle-brush" structure.[10][12] This structure is crucial for the lubricating and protective functions of mucus.[10][12]

This compound Function

Glycans attached to proteins modulate their function in numerous ways, from ensuring proper folding and quality control in the endoplasmic reticulum to mediating complex extracellular interactions.[3][4][13][14][15]

Protein Folding and Quality Control

N-glycosylation plays a vital role in the quality control of protein folding within the endoplasmic reticulum (ER).[4][13][15] The calnexin/calreticulin cycle, a key component of this process, involves lectin chaperones that recognize monoglucosylated N-glycans on newly synthesized polypeptides, promoting their correct folding and preventing the aggregation of misfolded intermediates.[15]

Caption: Protein folding and quality control cycle in the ER.

Cell-Cell and Cell-Matrix Interactions

Glycoproteins on the cell surface are fundamental to how cells interact with their environment.[2][16]

-

Cell Adhesion : Molecules like selectins, which are lectins, mediate the initial tethering and rolling of leukocytes on endothelial cells during an inflammatory response. This interaction is dependent on the recognition of specific sialylated carbohydrate ligands, such as P-selectin this compound ligand-1 (PSGL-1), on the leukocyte surface.[17][18]

-

Cell-Cell Recognition : Glycoproteins are crucial for the immune system's ability to distinguish between self and non-self cells.[2] Viral glycoproteins, such as the hemagglutinin (HA) of the influenza virus, are involved in recognizing and binding to sialic acid residues on host cell surface glycoproteins, initiating infection.[19][20] The number and location of glycosylation sites on HA can shield antigenic sites, helping the virus evade the host immune response.[9][19]

Signal Transduction

Many cell surface receptors are glycoproteins, and their glycosylation state can significantly impact their function.[21]

-

Receptor Activation : The binding of ligands, such as growth factors, to their this compound receptors (e.g., EGFR) can trigger receptor dimerization and the activation of intracellular signaling cascades that regulate cell growth and proliferation.[21]

-

Integrin Signaling : Integrins are heterodimeric this compound receptors that mediate signals between the cell and the extracellular matrix (ECM). Binding to ECM components triggers conformational changes in the integrin, leading to the recruitment of intracellular signaling proteins and the activation of pathways that influence cell migration, survival, and differentiation.[21]

Caption: Simplified overview of integrin-mediated signaling.

This compound Synthesis and Processing

Glycosylation is a complex, non-template-driven process that occurs in the ER and Golgi apparatus, involving a large number of specific enzymes.[22]

N-linked Glycosylation

The N-linked glycosylation pathway is highly conserved among eukaryotes.[22] It begins in the ER with the synthesis of a lipid-linked oligosaccharide precursor (Glc3Man9GlcNAc2-PP-Dolichol). This precursor is then transferred en bloc to a nascent polypeptide chain by the enzyme oligosaccharyltransferase (OST).[23] Following transfer, the glycan undergoes extensive processing, or trimming, in the ER and further modification in the Golgi apparatus, where various glycosyltransferases and glycosidases add and remove sugar residues to generate the final mature glycan structure.[22]

Caption: Overview of the N-linked glycosylation pathway.

O-linked Glycosylation

O-linked glycosylation begins in the Golgi apparatus with the transfer of a single GalNAc residue to a serine or threonine on the polypeptide. This initial step is catalyzed by a family of polypeptide GalNAc-transferases (ppGalNAc-Ts). Subsequent elongation of the O-glycan occurs through the stepwise addition of other monosaccharides, leading to the formation of various core structures that can be further extended and terminated.[24]

Key Experimental Methodologies for this compound Analysis

The structural complexity and heterogeneity of glycoproteins necessitate specialized analytical techniques.[25] Mass spectrometry (MS) has become the cornerstone technology for both glycomics (the study of all glycans) and glycoproteomics (the study of glycoproteins).[26][27]

Mass Spectrometry-Based Glycan Analysis

This workflow is designed to characterize the glycans released from a this compound.

Experimental Protocol: N-Glycan Profiling by LC-MS

-

This compound Denaturation and Reduction : Solubilize the purified this compound or protein mixture in a denaturing buffer (e.g., 8 M urea). Reduce disulfide bonds with dithiothreitol (B142953) (DTT) at 56°C for 1 hour.

-

Alkylation : Alkylate free cysteine residues with iodoacetamide (B48618) in the dark at room temperature for 45 minutes to prevent disulfide bond reformation.

-

Enzymatic Release of N-glycans : Treat the protein sample with Peptide-N-Glycosidase F (PNGase F), which cleaves the bond between the innermost GlcNAc and the asparagine residue of N-linked glycans. Incubate overnight at 37°C.

-

Glycan Purification : Separate the released glycans from the protein/peptide components using solid-phase extraction (SPE) with a graphitized carbon or hydrophilic interaction liquid chromatography (HILIC) stationary phase.[25]

-

Optional: Glycan Derivatization : To improve ionization efficiency and aid in chromatographic separation, glycans can be derivatized with a fluorescent label (e.g., 2-aminobenzamide) or permethylated.[25]

-

LC-MS/MS Analysis : Analyze the purified glycans using HILIC or reversed-phase liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[28] The mass spectrometer is operated in a data-dependent acquisition mode to acquire both full MS scans (to determine the mass of the glycans) and tandem MS (MS/MS) scans (to fragment the glycans for structural information).[29]

-

Data Analysis : Use specialized software (e.g., GlycoWorkbench, GlycReSoft) to identify glycan compositions from their accurate masses and interpret MS/MS fragmentation spectra to elucidate structural features like branching and linkage.[26][28]

Caption: General workflow for mass spectrometry-based glycan analysis.

Glycosylation Site Analysis

This approach identifies the specific amino acid residues to which glycans are attached and characterizes the different glycans present at each site (microheterogeneity).

Experimental Protocol: Glycopeptide Analysis by LC-MS/MS

-

Protein Denaturation, Reduction, and Alkylation : Perform as described in the glycan profiling protocol (steps 1-2).

-

Proteolytic Digestion : Digest the this compound into smaller peptides using a protease such as trypsin. Incubate overnight at 37°C.

-

Optional: Glycopeptide Enrichment : Because glycopeptides are often present in low abundance and ionize poorly compared to non-glycosylated peptides, enrichment is often necessary.[25] This can be achieved using HILIC, lectin affinity chromatography, or hydrazide chemistry.[25][28]

-

LC-MS/MS Analysis : Analyze the peptide/glycopeptide mixture using a nano-flow LC system coupled to a high-resolution mass spectrometer. Employ fragmentation methods like Higher-energy Collisional Dissociation (HCD) or Electron Transfer Dissociation (ETD). HCD provides glycan fragmentation, while ETD tends to preserve the labile glycan structure while fragmenting the peptide backbone, which is ideal for pinpointing the exact site of attachment.[28][30]

-

Data Analysis : Utilize specialized glycoproteomics software (e.g., Byonic, MaxQuant) to search the MS/MS data against a protein sequence database. The software identifies glycopeptides by matching the mass of the peptide plus the attached glycan and interpreting the fragmentation pattern to confirm both the peptide sequence and the glycan composition at a specific site.[26]

Data Presentation: Comparison of Glycoanalytical Techniques

The choice of analytical technique depends on the specific research question, sample availability, and desired level of detail.

| Technique | Resolution | Sensitivity | Throughput | Information Provided | Primary Application |

| MALDI-TOF MS | Moderate | High (fmol) | High | Glycan composition, relative abundance. | Rapid screening and profiling of released glycans.[31][32] |

| LC-MS/MS | High | High (fmol-amol) | Moderate | Glycan composition, linkage, branching, site of attachment.[31] | In-depth structural elucidation of glycans and glycopeptides.[27][31] |

| HILIC-HPLC with Fluorescence | Moderate | Moderate (pmol) | Moderate | Glycan quantitation, chromatographic profile. | Quantitative analysis of labeled, released glycans.[31] |

| Lectin Microarrays | Low | Moderate | Very High | Glycan binding patterns, relative abundance of specific epitopes. | High-throughput screening of glycan expression profiles.[31] |

| NMR Spectroscopy | Very High | Low (nmol-µmol) | Low | Absolute structure, including anomeric configuration and linkage. | De novo structural determination of purified glycans.[27][31] |

Glycoproteins in Drug Development

Glycoproteins are central to modern drug development, both as therapeutic agents themselves and as targets for new drugs.[5][7]

Therapeutic Glycoproteins

Many of the most successful biologic drugs are recombinant glycoproteins, including monoclonal antibodies (mAbs), erythropoietin (EPO), and interferons.[33] The glycosylation profile of these therapeutics is a critical quality attribute because it profoundly affects their efficacy, stability, serum half-life, and immunogenicity.[32][33] For example, the absence of fucose on the N-glycans of the Fc region of an antibody enhances its antibody-dependent cell-mediated cytotoxicity (ADCC), a key mechanism for killing cancer cells. Therefore, glycoengineering—the manipulation of glycosylation pathways in production cell lines—is a major focus for optimizing biotherapeutic performance.

Glycoproteins as Drug Targets

The specific roles of glycoproteins in disease processes make them attractive drug targets.[7]

-

Infectious Disease : Viral surface glycoproteins, like HIV's gp41, are targets for fusion inhibitors that block viral entry into host cells.[34]

-

Cancer : Altered glycosylation on cancer cells can create unique tumor-associated antigens. These can be targeted by antibody-drug conjugates (ADCs) or chimeric antigen receptor (CAR)-T cells.

-

Inflammation : Targeting the selectin-ligand interactions that mediate leukocyte adhesion is a therapeutic strategy for inflammatory diseases.

Quantitative Data: Selectin-Ligand Binding Kinetics

The dynamic interactions of selectins are characterized by rapid on- and off-rates, which are essential for mediating the rolling of leukocytes under shear flow.

| Interaction | Association Rate (kon) | Dissociation Rate (koff) | Binding Affinity (Kd) | Reference |

| P-selectin / PSGL-1 | 4 x 10^5 M⁻¹s⁻¹ | 3 x 10⁻⁴ s⁻¹ | ~750 nM | [18] |

| E-selectin / PSGL-1 (on liposome) | 5.00 x 10^7 M⁻¹s⁻¹ | 2.76 s⁻¹ | 0.06 µM | [35] |

| E-selectin / PSGL-1 (on rigid surface) | 9.32 x 10^4 M⁻¹s⁻¹ | 1.54 s⁻¹ | 16.51 µM | [35] |

| L-selectin / PNAd | - | >10 s⁻¹ | - | [36] |

Note: Kinetic rates can vary significantly depending on the experimental method (e.g., surface plasmon resonance, atomic force microscopy) and conditions (e.g., presence of shear force).[18][37]

Conclusion

Glycoproteins represent a frontier in biological research and therapeutic innovation. Their structural complexity, arising from the intricate interplay between the polypeptide and its attached glycans, underpins a vast range of biological functions. For researchers and drug development professionals, a deep understanding of this compound structure, function, and analysis is paramount. The continued development of advanced analytical technologies, particularly mass spectrometry and bioinformatics, is steadily unraveling the complexities of the glycoproteome.[26][38] These insights are paving the way for the development of next-generation biotherapeutics, novel diagnostic biomarkers, and innovative strategies to combat a wide array of diseases.[5][7]

References

- 1. An Introduction to Glycoproteins | The Scientist [the-scientist.com]

- 2. This compound in the Cell Membrane | Structure & Function - Lesson | Study.com [study.com]

- 3. Glycosylation: mechanisms, biological functions and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein N-glycosylation, protein folding, and protein quality control - ProQuest [proquest.com]

- 5. From Bench to Bedside: The Impact of Glycoproteomics in Next-Generation Drug Development – Myologye [myology2019.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Glycoproteomics in Drug Development - Creative Proteomics [creative-proteomics.com]

- 8. Site-specific glycosylation profile of influenza A (H1N1) hemagglutinin through tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Mucins and Their Role in Shaping the Functions of Mucus Barriers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Mucin this compound Structure → Area → Sustainability [esg.sustainability-directory.com]

- 13. Protein N-glycosylation, protein folding, and protein quality control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Glycosylation-directed quality control of protein folding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Redirecting [linkinghub.elsevier.com]

- 16. bio.libretexts.org [bio.libretexts.org]

- 17. journals.physiology.org [journals.physiology.org]

- 18. Force-mediated kinetics of single P-selectin/ligand complexes observed by atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. pnas.org [pnas.org]

- 21. longdom.org [longdom.org]

- 22. physiol.uzh.ch [physiol.uzh.ch]

- 23. researchgate.net [researchgate.net]

- 24. Structure and Properties of Mucins | Basicmedical Key [basicmedicalkey.com]

- 25. Recent Advances in Mass Spectrometric Analysis of Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Glycoproteomics Techniques and Data Analysis - Creative Proteomics [creative-proteomics.com]

- 27. Glycomic and glycoproteomic analysis of glycoproteins—a tutorial - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Glycoproteomics Sample Processing, LC-MS, and Data Analysis Using GlycReSoft - PMC [pmc.ncbi.nlm.nih.gov]

- 29. aspariaglycomics.com [aspariaglycomics.com]

- 30. pure.mpg.de [pure.mpg.de]

- 31. N-Glycan Profiling: Methods and Analytical Strategies - Creative Proteomics [creative-proteomics.com]

- 32. academic.oup.com [academic.oup.com]

- 33. Applications of this compound Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 34. This compound 41 drugs in development by Therapy Areas, Indications, Stages, MoA, RoA, Molecule Type, and Key Players, 2024 [pharmaceutical-technology.com]

- 35. Binding Kinetics of Liposome Conjugated E-selectin and P-selectin this compound Ligand-1 Measured with Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 36. pnas.org [pnas.org]

- 37. Selectin - Wikipedia [en.wikipedia.org]

- 38. chromatographyonline.com [chromatographyonline.com]

The Role of Glycosylation in Protein Folding and Stability: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Sugar-Coated World of Proteins

Glycosylation, the enzymatic attachment of carbohydrate moieties (glycans) to proteins, is one of the most common and complex post-translational modifications.[1] It is estimated that over 50% of all human proteins are glycosylated, highlighting its fundamental role in a vast array of biological processes.[2] This modification significantly impacts protein folding, stability, solubility, cellular localization, and interactions with other biomolecules.[3][4] For professionals in drug development, particularly in the realm of protein-based therapeutics like monoclonal antibodies, a deep understanding of glycosylation is paramount. The nature and pattern of glycosylation can dramatically influence a therapeutic protein's efficacy, safety, immunogenicity, and pharmacokinetic profile. This guide provides a technical overview of the critical role glycans play in dictating the folding pathway and ensuring the thermodynamic stability of proteins.

N-linked Glycosylation and the ER Quality Control Machinery

N-linked glycosylation begins co-translationally in the endoplasmic reticulum (ER). A pre-assembled oligosaccharide precursor, Glc₃Man₉GlcNAc₂, is transferred en bloc from a dolichol phosphate (B84403) lipid carrier to a nascent polypeptide chain at the consensus sequence Asn-X-Ser/Thr (where X can be any amino acid except proline). This initial glycan structure is not merely a decorative addition; it is a critical tag that enrolls the glycoprotein into a sophisticated quality control system designed to ensure proper folding.[5][6]

The Calnexin/Calreticulin Cycle: A Glycan-Dependent Folding Pathway

Upon attachment of the Glc₃Man₉GlcNAc₂ precursor, the folding process is meticulously monitored by the calnexin/calreticulin (CNX/CRT) cycle. This pathway relies on the sequential trimming and re-addition of glucose residues on the N-glycan, acting as a signal for the protein's folding status.

The key players in this cycle are:

-

Glucosidase I and II: These enzymes sequentially remove the terminal two glucose residues.[5]

-

Calnexin (CNX) and Calreticulin (CRT): These are ER-resident lectin chaperones that recognize and bind to the monoglucosylated (Glc₁Man₉GlcNAc₂) this compound.[5][7] CNX is a transmembrane protein, while CRT is soluble in the ER lumen.

-

ERp57: A thiol oxidoreductase that associates with CNX and CRT and facilitates the formation of correct disulfide bonds in the substrate this compound.[8][9][10]

-

UDP-glucose:this compound glucosyltransferase (UGGT): This crucial enzyme acts as the folding sensor of the cycle. It recognizes improperly folded proteins and re-glucosylates their N-glycans, thereby regenerating the binding site for CNX/CRT and allowing the protein to re-enter the folding cycle.[8][11]

A correctly folded this compound is no longer a substrate for UGGT. After the final glucose is removed by Glucosidase II, the protein is released from the cycle and permitted to exit the ER for further processing in the Golgi apparatus. If a protein remains misfolded after several cycles, it is targeted for ER-associated degradation (ERAD).[6]

Thermodynamic and Kinetic Impact of Glycosylation

Glycans exert a profound influence on the thermodynamic stability and folding kinetics of proteins. While the effects can be context-dependent, a general observation is that glycosylation enhances protein stability.[12][13]

Destabilization of the Unfolded State

A key mechanism behind glycosylation-induced stability is the destabilization of the unfolded state rather than direct stabilization of the native state.[12][14] The large, hydrophilic glycan chains are sterically bulky. In the unfolded polypeptide, these glycans restrict the conformational freedom, reducing the entropy of the unfolded state. This entropic penalty makes the unfolded state less thermodynamically favorable, thereby increasing the free energy difference (ΔG) between the folded and unfolded states, which translates to higher overall stability.[12] Furthermore, the bulky glycans can force the unfolded state to be more extended, increasing its enthalpy by preventing the formation of residual structures.[12][14]

Quantitative Impact on Protein Stability

The stabilizing effect of glycosylation can be quantified by measuring changes in thermodynamic parameters, such as the melting temperature (Tm) and the Gibbs free energy of unfolding (ΔG).

| Protein | Glycosylation Effect | Change in Melting Temp (ΔTm) | Change in Free Energy (ΔΔG) | Reference |

| α-Chymotrypsin | Chemical glycosylation with lactose/dextran | Increase proportional to number of glycans | Not specified | [13] |

| SH3 Domain (in silico) | Engineered glycosylation | +0.6 to 0.9 °C per added glycan | Increase proportional to number of glycans | [12] |

| Im7 protein | N-linked glycan at residue 27 | Stabilized | -3.8 ± 0.9 kJ/mol | [15] |

| Horseradish Peroxidase | Native glycosylation vs. non-glycosylated form | Increased thermal stability | Not specified | [15] |

| Pseudolysin | Mutation of N-glycosylation sites | Decreased thermostability | Not specified | [15] |

Prevention of Protein Aggregation

Protein aggregation is a major challenge in both cellular biology and the manufacturing of therapeutic proteins. Glycosylation serves as a powerful natural mechanism to counteract aggregation.[16][17]

The mechanisms by which glycans prevent aggregation include:

-

Steric Hindrance: The bulky and flexible glycan chains create a protective shield around the protein surface. This physically prevents aggregation-prone regions (APRs) on adjacent protein molecules from interacting and self-assembling.[16][18]

-

Increased Solubility: Glycans are highly hydrophilic, which increases the overall solubility of the this compound, making it less likely to precipitate out of solution.

-

Shielding Hydrophobic Patches: Glycosylation can mask hydrophobic surface patches that would otherwise be exposed and serve as nucleation sites for aggregation.

| Protein/Peptide System | Observation | Mechanism | Reference |

| Various Eukaryotic Proteins | N-glycosylation sites are enriched near aggregation-prone regions (APRs). | Steric hindrance | [16][19] |

| Insulin | Chemical attachment of small glycans reduced aggregation. | Prevention of a transamidation crosslinking reaction. | [2] |

| α-galactosidase A | Glycosylation at Asn215 is required to prevent aggregation. | Masks a surface hydrophobic patch. | [2] |

| Neuro2a cells | Loss of N-glycans leads to specific protein aggregation. | Protective role of glycans at APR flanks. | [16][17] |

Implications for Drug Development

For protein-based therapeutics, glycosylation is a critical quality attribute that must be carefully controlled and characterized.

-

Stability and Shelf-life: Enhanced stability conferred by glycosylation can lead to longer shelf-life and reduced need for complex formulations.

-

Solubility and Formulation: Glycosylated proteins are generally more soluble, which is a major advantage for developing high-concentration formulations required for subcutaneous injection.

-

Pharmacokinetics (PK): The type of glycan, particularly the presence of terminal sialic acid, can dramatically affect the circulatory half-life of a therapeutic protein by preventing its clearance by receptors in the liver.

-

Immunogenicity: Glycans can shield immunogenic epitopes on the protein surface, potentially reducing the patient's immune response to the therapeutic.

Key Experimental Methodologies

A variety of biophysical and analytical techniques are employed to study the effects of glycosylation on protein folding and stability.

Protocol: Enzymatic Deglycosylation with PNGase F and SDS-PAGE Analysis

This protocol is used to remove N-linked glycans to generate a non-glycosylated control and to confirm removal by observing a shift in molecular weight on a gel.

Materials:

-

This compound sample (up to 50 µg)

-

Peptide-N-Glycosidase F (PNGase F)

-

10X Denaturing Buffer (e.g., 5% SDS, 1M DTT)

-

10X Reaction Buffer (e.g., 500 mM sodium phosphate, pH 7.5)

-

10% NP-40 (or similar detergent)

-

Nuclease-free water

-

SDS-PAGE gel, running buffer, and apparatus

-

Coomassie Blue stain

Procedure (Denaturing Conditions):

-

In a microcentrifuge tube, combine up to 50 µg of the this compound with nuclease-free water to a final volume of 11-12 µL.[20][21]

-

Add 1.5 µL of 10X Denaturing Buffer (final concentration 1X).[22]

-

Heat the sample at 95-100°C for 5-10 minutes to denature the protein.[20][21][23]

-

Cool the sample on ice or at room temperature. Briefly centrifuge to collect the condensate.[20][23]

-

Add 1.5 µL of 10X Reaction Buffer and 1.5 µL of 10% NP-40. The NP-40 counteracts the inhibitory effect of SDS on the enzyme. Mix gently.[20][23]

-

Incubate the reaction at 37°C for 1-3 hours. For complex glycoproteins, incubation may be extended overnight.[21]

-

Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

Analyze the treated sample alongside an untreated control on an SDS-PAGE gel. The deglycosylated protein should migrate faster (appear at a lower molecular weight) than the glycosylated form.[22][23]

Protocol: Protein Stability Analysis by Differential Scanning Calorimetry (DSC)

DSC measures the heat changes that occur in a sample as it is heated, allowing for the determination of the melting temperature (Tm), a key indicator of thermal stability.

Materials:

-

Differential Scanning Calorimeter

-

Purified this compound and deglycosylated protein samples (~0.2-1.0 mg/mL)

-

Dialysis buffer (e.g., PBS or HEPES)

-

Reference buffer (the final dialysis buffer)

Procedure:

-

Sample Preparation: Dialyze both the glycosylated and deglycosylated protein samples extensively against the chosen experimental buffer to ensure a precise buffer match. The final dialysis buffer will be used as the reference.[24]

-

Instrument Setup: Start the DSC instrument and allow it to equilibrate. Set the experimental parameters, including the temperature range (e.g., 20°C to 100°C) and the scan rate (e.g., 60°C/hour).[24][25]

-

Sample Loading: Carefully load the protein sample into the sample cell and an identical volume of the reference buffer into the reference cell. Ensure no bubbles are present.

-

Data Acquisition: Initiate the temperature scan. The instrument will record the differential heat flow between the sample and reference cells as a function of temperature. An endothermic peak will be observed as the protein unfolds.

-

Data Analysis: After the scan is complete, analyze the data using the instrument's software. Baseline-correct the thermogram and fit the unfolding transition to a suitable model to determine the Tm (the peak of the endotherm) and the calorimetric enthalpy (ΔH) of unfolding.[25]

-

Comparison: Compare the Tm values of the glycosylated and deglycosylated proteins. A higher Tm for the glycosylated sample indicates increased thermal stability.

Protocol: N-Glycan Analysis by Mass Spectrometry (MS)

This protocol provides a general workflow for releasing and analyzing N-glycans to characterize their structures.

Materials:

-

This compound sample

-

Reagents for protein denaturation, reduction, and alkylation (SDS, DTT, Iodoacetamide)

-

PNGase F

-

Solid-phase extraction (SPE) cartridges (e.g., C18, HILIC)

-

Reagents for glycan labeling (e.g., 2-aminobenzamide (B116534) [2-AB])

-

LC-MS system (e.g., UPLC coupled to a Q-TOF or Orbitrap mass spectrometer)

Procedure:

-

Glycan Release: Denature, reduce, and alkylate the this compound sample. Then, incubate with PNGase F overnight at 37°C to release the N-glycans.[26][27][28]

-

Purification: Separate the released glycans from the deglycosylated protein and other buffer components using an appropriate SPE method, such as HILIC.[26]

-

Labeling: Covalently attach a fluorescent label (e.g., 2-AB) to the reducing end of the released glycans through reductive amination. This enhances detection by both fluorescence and mass spectrometry.[26]

-

Clean-up: Remove excess label using another round of HILIC-SPE. Elute the labeled glycans.[26]

-

LC-MS Analysis: Separate the labeled glycans using HILIC-UPLC. The eluent is directly introduced into the mass spectrometer.[26][28] The mass spectrometer is operated in a data-dependent acquisition mode to acquire both the mass-to-charge ratio (m/z) of the intact glycans (MS1) and their fragmentation patterns (MS/MS).[26][29]

-

Data Analysis: The MS1 data provides a profile of the different glycans present. The MS/MS fragmentation data is used to determine the sequence and branching of the monosaccharides, allowing for detailed structural elucidation. This data can be compared against glycan databases for identification.

Conclusion

Glycosylation is an indispensable post-translational modification that plays a multifaceted role in protein biology. From guiding the initial folding process in the ER via the sophisticated calnexin/calreticulin cycle to enhancing long-term thermodynamic stability and preventing aggregation, the presence of glycans is critical for the proper function of a majority of secretory and membrane proteins. For researchers and drug development professionals, a thorough characterization of glycosylation is not merely an academic exercise but a prerequisite for developing safe, stable, and effective protein-based therapeutics. The continued advancement of analytical techniques will further unravel the complexities of the "glycocode," offering new opportunities to engineer proteins with enhanced therapeutic properties.

References

- 1. Targeted methods for quantitative analysis of protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of Glycosylation on the Stability of Protein Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ERp57 is essential for efficient folding of glycoproteins sharing common structural domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cmb.i-learn.unito.it [cmb.i-learn.unito.it]

- 5. Calnexin cycle – structural features of the ER chaperone system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Reactome | Calnexin/calreticulin cycle [reactome.org]

- 8. ERp57 Functions as a Subunit of Specific Complexes Formed with the ER Lectins Calreticulin and Calnexin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ERp57 is essential for efficient folding of glycoproteins sharing common structural domains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ERp57 is essential for efficient folding of glycoproteins sharing common structural domains | The EMBO Journal [link.springer.com]

- 11. Calnexin cycle – structural features of the ER chaperone system [agris.fao.org]

- 12. pnas.org [pnas.org]

- 13. Effect of glycosylation on protein folding: A close look at thermodynamic stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [PDF] Effect of glycosylation on protein folding: A close look at thermodynamic stabilization | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. N-glycosylation as a eukaryotic protective mechanism against protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. biorxiv.org [biorxiv.org]

- 20. bulldog-bio.com [bulldog-bio.com]

- 21. promega.com [promega.com]

- 22. neb.com [neb.com]

- 23. bio-rad.com [bio-rad.com]

- 24. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Differential Scanning Calorimetry (DSC) Procedure [smartmatertech.weebly.com]

- 26. zenodo.org [zenodo.org]

- 27. This compound N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]

- 28. N-Glycan profiling by liquid chromatography-mass spectrometry (LC-MS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

Unveiling the Cellular Glycocalyx: A Technical Guide to the Discovery of Novel Glycoproteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cell surface is adorned with a dense and complex layer of glycans, collectively known as the glycocalyx. These sugar moieties are predominantly attached to proteins, forming glycoproteins that play pivotal roles in a myriad of cellular processes, including cell adhesion, signaling, differentiation, and immune responses. Aberrant glycosylation is a hallmark of numerous diseases, most notably cancer, making the discovery and characterization of novel glycoproteins in specific cell types a critical endeavor for advancing diagnostics, therapeutics, and our fundamental understanding of biology.

This in-depth technical guide provides a comprehensive overview of the core methodologies employed in the discovery of novel glycoproteins. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to design and execute robust glycoproteomic workflows, from initial sample preparation to data analysis and interpretation. This guide emphasizes quantitative approaches, detailed experimental protocols, and the visualization of complex biological data to facilitate a deeper understanding of the glycoproteome.

I. The Glycoproteomic Workflow: A Strategic Overview

The discovery of novel glycoproteins is a multi-step process that requires careful planning and execution. A typical glycoproteomic workflow can be divided into four key stages:

-

Sample Preparation: Isolation and preparation of the target cell type or subcellular fraction.

-

Glycoprotein/Glycopeptide Enrichment: Selective isolation of glycoproteins or glycopeptides from the complex protein mixture.

-

Mass Spectrometry (MS) Analysis: Separation and identification of enriched glycoproteins or glycopeptides.

-

Data Analysis and Bioinformatics: Interpretation of MS data to identify novel glycoproteins, glycosylation sites, and glycan structures.

The following diagram illustrates a generalized workflow for the discovery of novel glycoproteins.

Unveiling the Sweet Secrets of Disease: A Technical Guide to Identifying Key Glycoproteins in Pathological Pathways

For Researchers, Scientists, and Drug Development Professionals

In the intricate dance of cellular life, post-translational modifications add a crucial layer of complexity to the proteome. Among these, glycosylation—the attachment of sugar moieties (glycans) to proteins—stands out for its profound impact on protein folding, stability, trafficking, and function. Aberrant glycosylation is a hallmark of numerous diseases, including cancer, neurodegenerative disorders, and infectious diseases. The resulting altered glycoproteins, or "glyco-signatures," present unique opportunities for diagnostics, prognostics, and therapeutic intervention. This technical guide provides an in-depth exploration of the core methodologies used to identify and characterize key glycoproteins in disease pathways, offering detailed protocols, data interpretation frameworks, and visualizations of critical signaling cascades.

The Glycoproteome: A Crucial Frontier in Disease Research

Glycoproteins are integral to a vast array of biological processes, from cell-cell recognition and signaling to immune responses.[1][2][3] Consequently, alterations in the glycoproteome are deeply implicated in the pathophysiology of many diseases.

-

In Cancer: Changes in glycosylation are a universal feature of cancer cells.[4][5] These alterations can promote tumor progression, metastasis, and immune evasion by modifying the function of key proteins like Epidermal Growth Factor Receptor (EGFR) and various mucins.[5][6][7][8] For instance, increased sialylation and the appearance of truncated O-glycans, such as the Tn and sialyl-Tn (STn) antigens, are well-established cancer biomarkers.[5][7]

-

In Neurodegenerative Diseases: Aberrant glycosylation is increasingly recognized as a key player in the pathology of neurodegenerative disorders like Alzheimer's disease (AD).[1][9][10][11] Glycosylation of proteins central to AD, such as Amyloid Precursor Protein (APP) and Tau, influences their processing, aggregation, and toxicity.[1][12][13][14] Dysregulated N-glycosylation in AD brains has been linked to synaptic dysfunction, neuroinflammation, and endoplasmic reticulum stress.[13][14]

-

In Infectious Diseases: Viral and bacterial pathogens often hijack the host's glycosylation machinery for their own benefit.[15][16] Viral envelope glycoproteins, such as the gp120 of HIV and the hemagglutinin (HA) of influenza virus, are heavily glycosylated.[17] These glycans can shield the virus from the host immune system and are critical for viral entry into host cells.[16]

Quantitative Analysis of Glycoprotein Alterations in Disease

The identification of disease-associated glycoproteins often involves quantitative comparisons between healthy and diseased states. This data is crucial for pinpointing potential biomarkers and therapeutic targets.

| Disease Context | This compound/Glycan | Alteration | Significance | Reference |

| Cancer (General) | Sialyl Lewis X/A (sLex/a) | Increased expression on glycoproteins and glycolipids | Promotes cell adhesion to selectins, facilitating metastasis. | |

| Pancreatic & Biliary Tract Cancer | CA19-9 (sialyl-Lewisa on mucins) | Elevated serum levels | Established tumor biomarker for diagnosis and monitoring. | [7] |

| Breast, Colon, Pancreatic Cancers | Tn and Sialyl-Tn (STn) Antigens | Aberrant expression of these truncated O-glycans | Associated with tumor progression and poor prognosis. Serve as therapeutic targets. | [5][7] |

| Breast Cancer | HER2 (ErbB2) | Overexpression and altered N-glycosylation | Key therapeutic target. Glycosylation affects receptor function. | [7] |

| Alzheimer's Disease | Amyloid Precursor Protein (APP) | Altered N- and O-glycosylation | Affects amyloidogenic processing and Aβ peptide formation. | [1][3][14] |

| Alzheimer's Disease | Tau | Downregulated O-GlcNAcylation, aberrant N-glycosylation | Hyperphosphorylation is linked to decreased O-GlcNAcylation. | [3] |

| Alzheimer's Disease | BACE1 | Increased bisecting GlcNAc | Occurs prior to toxic Aβ formation. | [3] |

| HIV Infection | HIV Envelope this compound (gp120) | High density of N-linked glycans | Shields the virus from neutralizing antibodies. | [17][18][19] |

| Influenza Infection | Hemagglutinin (HA) | Binds to sialic acid on host cells | Mediates viral attachment and entry. | [20] |

Experimental Protocols for this compound Identification and Characterization

A multi-pronged approach is often necessary to robustly identify and characterize glycoproteins in disease pathways. The following sections detail the core methodologies.

Mass Spectrometry-Based Glycoproteomics

Mass spectrometry (MS) is a cornerstone technology for the comprehensive analysis of glycoproteins.[21][22] It allows for the identification of glycoproteins, the characterization of their glycan structures, and the mapping of glycosylation sites.

Detailed Protocol: Bottom-Up Glycoproteomics Workflow

This protocol outlines a general workflow for identifying N-linked glycosylation sites.

-

Protein Extraction and Digestion:

-

Extract proteins from cells or tissues using appropriate lysis buffers containing protease inhibitors.

-

Quantify the protein concentration using a standard assay (e.g., BCA).

-

Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide.

-

Digest the proteins into peptides using a protease such as trypsin.

-

-

Glycopeptide Enrichment:

-

PNGase F Treatment:

-

To identify N-linked glycosylation sites, enriched glycopeptides are treated with Peptide-N-Glycosidase F (PNGase F).

-

PNGase F cleaves the bond between the innermost GlcNAc and the asparagine residue, converting the asparagine to aspartic acid. This results in a +0.984 Da mass shift, which can be detected by MS.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[24]

-

The mass spectrometer acquires high-resolution mass spectra of the peptides (MS1) and then fragments selected peptides to obtain sequence information (MS2).

-

-

Data Analysis:

-

Use specialized software to search the acquired MS/MS spectra against a protein sequence database.

-

The search parameters should include the variable modification of asparagine to aspartic acid (+0.984 Da) to identify formerly glycosylated peptides.

-

Lectin Microarrays

Lectin microarrays are a high-throughput method for profiling the glycan structures present on glycoproteins.[2][25] Lectins are proteins that bind to specific carbohydrate structures. By immobilizing a panel of lectins with different specificities on a microarray slide, one can obtain a "fingerprint" of the glycosylation patterns of a sample.[2][26]

Detailed Protocol: Lectin Microarray Analysis of a Purified this compound

-

Sample Preparation:

-

Array Hybridization:

-

Block the lectin microarray slide to prevent non-specific binding.

-

Dilute the fluorescently labeled this compound in an appropriate binding buffer.

-

Apply the diluted sample to the wells of the lectin microarray.[27]

-

Incubate the slide to allow for binding between the this compound and the arrayed lectins.

-

-

Washing and Scanning:

-

Wash the slide to remove unbound this compound.

-

Dry the slide by centrifugation.

-

Scan the microarray using a fluorescence scanner at the appropriate wavelength for the chosen dye.

-

-

Data Analysis:

-

Quantify the fluorescence intensity for each lectin spot.

-

Subtract the background signal.

-

The resulting pattern of fluorescence intensities represents the glycosylation profile of the sample. This "fingerprint" can be compared across different samples to identify changes in glycosylation.[26]

-

CRISPR-Cas9 Genome-Wide Screening

CRISPR-Cas9 technology can be used in genome-wide screens to identify genes that regulate the expression and function of specific glycoproteins.[28][29] This powerful, unbiased approach can uncover novel players in glycosylation pathways.[30]

Detailed Protocol: Pooled Genome-Wide CRISPR Screen for Regulators of a Cell Surface this compound

-

Library Transduction:

-

Transduce a Cas9-expressing cell line with a pooled lentiviral single-guide RNA (sgRNA) library targeting all genes in the genome at a low multiplicity of infection (MOI) to ensure most cells receive only one sgRNA.[29]

-

-

Selection and Cell Sorting:

-

Select for transduced cells (e.g., using puromycin (B1679871) resistance).

-

Label the cell population with a fluorescently conjugated antibody that specifically recognizes the this compound of interest.

-

Use fluorescence-activated cell sorting (FACS) to isolate cells with high and low levels of the target this compound on their surface.

-

-

Genomic DNA Extraction and Sequencing:

-

Extract genomic DNA from the sorted cell populations and from an unsorted control population.

-

Amplify the sgRNA-encoding regions from the genomic DNA using PCR.

-

Use next-generation sequencing (NGS) to determine the abundance of each sgRNA in the different cell populations.

-

-

Data Analysis:

-

Identify sgRNAs that are enriched or depleted in the high- and low-glycoprotein populations compared to the control.

-

Genes targeted by these enriched/depleted sgRNAs are considered "hits" and are candidate regulators of the this compound's expression or localization.

-

Further validation of these hits is required using individual sgRNAs or other methods.

-

Visualizing this compound-Driven Disease Pathways

Understanding the role of key glycoproteins in disease requires placing them within the context of cellular signaling pathways.

EGFR Signaling Pathway in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane this compound whose signaling is frequently dysregulated in cancer, leading to uncontrolled cell proliferation.[31][32]

Caption: EGFR signaling cascade initiated by ligand binding, leading to cell proliferation.

Role of Glycoproteins in Alzheimer's Disease Pathology

The processing of the amyloid precursor protein (APP), a this compound, is central to the formation of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease.

Caption: Amyloidogenic vs. non-amyloidogenic processing of the this compound APP.

HIV Entry Mechanism

The entry of HIV into host T-cells is mediated by the viral envelope glycoproteins gp120 and gp41, which interact with host cell surface receptors.

Caption: Stepwise process of HIV entry mediated by viral glycoproteins and host receptors.

Conclusion

The study of glycoproteins in disease pathways is a rapidly evolving field with immense potential to revolutionize medicine. The aberrant glycosylation patterns found in cancer, neurodegenerative diseases, and infectious diseases provide a rich source of novel biomarkers and therapeutic targets. By leveraging powerful analytical techniques such as mass spectrometry, lectin microarrays, and CRISPR-Cas9 screens, researchers can systematically identify and characterize the key glycoproteins driving disease pathology. The detailed protocols and conceptual frameworks provided in this guide serve as a foundational resource for scientists and drug developers aiming to translate the sweet secrets of the glycoproteome into tangible clinical benefits.

References

- 1. Implications of Glycosylation in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A lectin array-based methodology for the analysis of protein glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Glycosylation Changes in Cancer - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Glycosylation Changes in Cancer - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Glycoproteomics in Cancer Research - Creative Proteomics [creative-proteomics.com]

- 7. Protein Glycosylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Application of Glycomics in Cancer Research - Creative Proteomics [creative-proteomics.com]

- 9. Glycoproteins as diagnostic and prognostic biomarkers for neurodegenerative diseases: A glycoproteomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glycoproteomics in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Decoding Glycosylation in Neurodegenerative Diseases: Mechanistic Insights and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glycoproteomics in Neuroscience - Creative Proteomics [creative-proteomics.com]

- 13. The alteration and role of glycoconjugates in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The alteration and role of glycoconjugates in Alzheimer’s disease [frontiersin.org]

- 15. Editorial: The Role of Glycans in Infectious Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting the glycans of glycoproteins: a novel paradigm for antiviral therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. HIV-1 Envelope this compound Biosynthesis, Trafficking, and Incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structure and Function of the HIV Envelope this compound as Entry Mediator, Vaccine Immunogen, and Target for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Viral glycoproteins: biological role and application in diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Glycoproteomics Sample Processing, LC-MS, and Data Analysis Using GlycReSoft - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Isolation of Glycoproteins and Identification of Their N-Linked Glycosylation Sites | Springer Nature Experiments [experiments.springernature.com]

- 24. Glycomic and glycoproteomic analysis of glycoproteins—a tutorial - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Glycan profiling by lectin microarray - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. dspace.library.uu.nl [dspace.library.uu.nl]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Genome-wide CRISPR screening identifies new regulators of this compound secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 32. creative-diagnostics.com [creative-diagnostics.com]

An Introductory Guide to Glycoprotein Analysis Techniques: A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

Glycosylation, the enzymatic attachment of glycans (carbohydrate structures) to proteins, is one of the most complex and prevalent post-translational modifications. It plays a critical role in a vast array of biological processes, including protein folding, cell-cell recognition, and immune responses. Consequently, the comprehensive analysis of glycoproteins is paramount for fundamental biological research and is an indispensable component of therapeutic drug development and manufacturing.[1][2] This technical guide provides an in-depth overview of the core techniques for glycoprotein analysis, offering detailed experimental protocols, quantitative comparisons of methodologies, and visual workflows to aid researchers, scientists, and drug development professionals in this intricate field.

Core Methodologies in this compound Analysis

The analysis of glycoproteins can be broadly categorized into several key approaches, each providing unique insights into the glycosylation profile of a protein. These methodologies can be employed to study the intact this compound, analyze the glycopeptides after proteolytic digestion, or characterize the glycans after their release from the protein backbone.

Mass Spectrometry-Based Glycoproteomics

Mass spectrometry (MS) is the cornerstone of modern this compound analysis, enabling the detailed characterization of both the glycan and peptide components of a this compound.[3] It can be used to determine the mass of intact glycoproteins, glycopeptides, and released glycans, providing information on glycan composition, sequence, and attachment sites.

Quantitative Comparison of Mass Spectrometry Techniques

| Technique | Sensitivity | Resolution | Throughput | Key Application |

| MALDI-TOF MS | Moderate | Moderate | High | Rapid profiling of released glycans and intact glycoproteins.[4] |

| LC-ESI-MS | High | High | Moderate | Detailed characterization of glycopeptides and released glycans, including isomeric separation.[4] |

| LC-MS/MS | High | High | Moderate | Sequencing of glycopeptides to identify glycosylation sites and characterize glycan structures. |

| CE-MS | High | High | Low to Moderate | High-resolution separation of isomeric glycans. |

Glycan Profiling using Liquid Chromatography and Capillary Electrophoresis

Following the enzymatic or chemical release of glycans from the protein, they are often labeled with a fluorescent tag to enhance detection. These labeled glycans can then be separated and quantified using high-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography (UHPLC), or capillary electrophoresis (CE).

Workflow for N-Glycan Profiling

References

- 1. Glycotype Analysis Strategy of Protein Drugs - Creative Biolabs [creative-biolabs.com]

- 2. biocompare.com [biocompare.com]

- 3. Glycoproteomics in Drug Development - Creative Proteomics [creative-proteomics.com]

- 4. Comparative Performance of Four Methods for High-throughput Glycosylation Analysis of Immunoglobulin G in Genetic and Epidemiological Research - PMC [pmc.ncbi.nlm.nih.gov]

The Sugar Code: Elucidating the Biological Significance of Glycan Heterogeneity

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation, the enzymatic attachment of carbohydrate structures (glycans) to proteins and lipids, is a fundamental post-translational modification that profoundly influences a vast array of biological processes. Far from being simple decorations, glycans act as critical modulators of protein folding, stability, trafficking, and function.[1][2] A hallmark of glycosylation is its inherent heterogeneity, where a single glycosylation site on a protein can be occupied by a diverse array of different glycan structures. This microheterogeneity, coupled with the variable occupancy of glycosylation sites (macroheterogeneity), generates a remarkable diversity of glycoforms for a single protein. This guide provides an in-depth exploration of the biological significance of glycan heterogeneity, its implications in health and disease, and its critical importance in the development of therapeutic glycoproteins. We will delve into the experimental methodologies used to characterize this complexity and visualize the intricate interplay of glycans in cellular signaling.

The Functional Consequences of Glycan Heterogeneity

Glycan heterogeneity is not random noise but rather a tightly regulated process that fine-tunes the function of glycoproteins to meet the specific needs of the cell and organism.[1] This diversity in glycan structures has profound implications for numerous biological functions:

-

Protein Folding and Stability: Glycans can act as molecular chaperones, assisting in the proper folding of nascent polypeptide chains in the endoplasmic reticulum and preventing their aggregation.[1] The specific glycan structures present can influence the efficiency of folding and the overall stability of the mature protein.

-

Cellular Signaling: Glycans on the surface of cell receptors and ligands are pivotal mediators of cell-cell and cell-matrix interactions, thereby governing signaling pathways that control cell adhesion, migration, and differentiation.[1][3] The heterogeneity of these glycans allows for a nuanced modulation of signaling outcomes.

-

Immune Recognition and Response: The immune system relies heavily on glycan recognition to distinguish between self, non-self, and altered-self (e.g., cancer cells).[4] The glycan profiles on immune cells and pathogens are critical determinants of immune activation, suppression, and pathogen clearance. Variations in the glycosylation of antibodies, for instance, can dramatically alter their effector functions.[5][6]

-

Disease Pathogenesis: Aberrant glycosylation is a hallmark of numerous diseases, including cancer, autoimmune disorders, and infectious diseases.[1] Changes in glycan heterogeneity can promote tumor progression and metastasis, modulate inflammatory responses, and facilitate viral entry into host cells.

-

Therapeutic Protein Efficacy and Safety: For biopharmaceuticals, particularly monoclonal antibodies, the glycosylation profile is a critical quality attribute that directly impacts their efficacy, safety, and pharmacokinetic properties.[5] Variations in glycan structures can affect a drug's binding affinity to its target, its half-life in circulation, and its potential to elicit an immune response.

Quantitative Analysis of Glycan Heterogeneity

The precise quantification of different glycoforms is essential for understanding their structure-function relationships. Below are tables summarizing quantitative data on the glycan heterogeneity of two important classes of glycoproteins.

Table 1: Site-Specific N-Glycosylation Microheterogeneity of Recombinant Human Interferon-gamma (IFN-γ) from CHO Cells

| Glycosylation Site | Glycan Structure | Relative Abundance (%) |

| Asn25 | Neutral | 15.2 |

| Monosialylated | 45.8 | |

| Bisialylated | 33.1 | |

| Trisialylated | 5.9 | |

| Tetrasialylated | 0.0 | |

| Asn97 | Neutral | 22.5 |

| Monosialylated | 48.7 | |

| Bisialylated | 28.8 | |

| Trisialylated | 0.0 | |

| Tetrasialylated | 0.0 |

Data adapted from a study on recombinant human interferon-gamma produced in Chinese hamster ovary (CHO) cells, analyzed by hydrophilic interaction chromatography.[7] The data illustrates the significant variation in sialylation at the two N-glycosylation sites.

Table 2: Glycoform Distribution of a Therapeutic Monoclonal Antibody (IgG1)

| Glycoform | Description | Relative Abundance (%) |

| G0F | Core-fucosylated, no terminal galactose | 45 |

| G1F | Core-fucosylated, one terminal galactose | 35 |

| G2F | Core-fucosylated, two terminal galactose | 15 |

| Man5 | High-mannose type | 3 |

| Sialylated Forms | Various sialylated structures | 2 |

This table represents a typical glycoform distribution for a recombinant IgG1 antibody produced in CHO cells. The relative abundances can vary depending on the specific cell line and manufacturing process. The presence or absence of core fucose (F) and terminal galactose (G) significantly impacts the antibody's effector functions.

Table 3: Half-lives of Cell Surface Glycoproteins in a Human Ovarian Cancer Cell Line (OVCAR-3)

| Molecular Function | Median Half-life (hours) |

| Receptor Activity | 17.8 |

| Binding | 25.5 |

| Transporter Activity | 38.1 |

| Catalytic Activity | 48.2 |

This data, derived from a quantitative analysis of cell surface N-glycoprotein dynamics, demonstrates that the turnover rates of glycoproteins vary significantly based on their function, with receptors exhibiting the shortest half-lives.[8]

Experimental Protocols for Characterizing Glycan Heterogeneity

A variety of sophisticated analytical techniques are employed to dissect the complexity of glycan heterogeneity. Below are detailed methodologies for three key experimental approaches.

Mass Spectrometry-Based N-Glycan Profiling

Objective: To release, label, and analyze N-glycans from a glycoprotein to determine their composition and relative abundance.

Methodology:

-

Protein Denaturation and Glycan Release:

-

Denature the this compound sample (e.g., 100 µg) by incubating with 1.33% SDS at 65°C for 10 minutes.

-

Add 4% (v/v) Igepal-CA630 to the denatured sample and mix.

-

Release the N-glycans by adding Peptide-N-Glycosidase F (PNGase F) and incubating overnight at 37°C.[9]

-

-

Fluorescent Labeling of Released Glycans:

-

Add a labeling reagent, such as 2-aminobenzamide (B116534) (2-AB), to the released glycans.

-

Incubate the mixture at 65°C for 2 hours to covalently attach the fluorescent label to the reducing end of the glycans.[9]

-

-

Purification of Labeled Glycans:

-

Purify the 2-AB labeled glycans using hydrophilic interaction liquid chromatography solid-phase extraction (HILIC-SPE) to remove excess labeling reagent and other contaminants.[9]

-

-

UPLC-FLR-MS Analysis:

-

Separate the labeled N-glycans using an Acquity UPLC BEH Glycan column.

-

Use a gradient of 100 mM ammonium (B1175870) formate (B1220265) (pH 4.4) and acetonitrile (B52724) for elution.

-

Detect the glycans using a fluorescence detector and an in-line mass spectrometer (e.g., ESI-QTOF-MS) for structural identification and quantification.[9]

-

The mass spectrometer should be operated in positive ion mode with a capillary voltage of 3 kV and a sampling cone voltage of 30 V.[9]

-

Lectin Microarray Analysis

Objective: To profile the glycan structures on glycoproteins in a high-throughput manner based on their binding to a panel of lectins with known specificities.

Methodology:

-

Sample Preparation and Labeling:

-

Lectin Microarray Incubation:

-

Dilute the Cy3-labeled this compound sample in a probing solution.

-

Apply the diluted sample to a lectin microarray slide, which has a panel of different lectins immobilized in a spatially defined array.

-

Incubate the slide in a humidified chamber to allow the glycoproteins to bind to the lectins.[11]

-

-

Washing and Scanning:

-

Wash the microarray slide to remove unbound glycoproteins.

-

Scan the slide using a fluorescence microarray scanner to detect the fluorescence intensity at each lectin spot.[12]

-

-

Data Analysis:

-

Analyze the scanned image to quantify the fluorescence intensity for each lectin.

-

The intensity of the signal at each spot is proportional to the amount of the specific glycan epitope recognized by that lectin present in the sample.[11]

-

Metabolic Labeling of Glycans with Azido Sugars

Objective: To metabolically incorporate a bioorthogonal chemical reporter (azide) into cellular glycans for subsequent visualization and analysis.

Methodology:

-

Metabolic Labeling:

-

Fixation and Permeabilization (for intracellular imaging):

-

Fix the cells with 4% paraformaldehyde (PFA) in PBS.

-

If imaging intracellular glycans, permeabilize the cells with 0.1% Triton X-100 in PBS.[13]

-

-

Click Chemistry Labeling:

-

Prepare a "click" reaction cocktail containing a fluorescently labeled alkyne probe (e.g., a DBCO-fluorophore), copper(I) sulfate (B86663) (CuSO4), a copper chelator like THPTA, and a reducing agent like sodium ascorbate (B8700270) in PBS.[4]

-

Incubate the cells with the click reaction cocktail for 15-30 minutes at room temperature, protected from light. This will covalently link the fluorescent probe to the azide-modified glycans.[4]

-

-

Imaging and Analysis:

-

Wash the cells to remove the reaction cocktail.

-

Visualize the fluorescently labeled glycans using fluorescence microscopy. The intensity and localization of the fluorescence provide information about the abundance and distribution of the targeted glycans.

-

Visualizing the Impact of Glycan Heterogeneity

Diagrams are powerful tools for illustrating the complex relationships and pathways influenced by glycan heterogeneity. Below are Graphviz diagrams depicting key signaling pathways, experimental workflows, and logical relationships.

Signaling Pathways

Notch Signaling Pathway and its Regulation by Glycosylation

The Notch signaling pathway is a highly conserved cell-cell communication system that is critically regulated by O-linked glycosylation of the Notch receptor and its ligands.

Caption: Glycosylation of the Notch receptor in the ER and Golgi is crucial for its proper folding, trafficking, and interaction with ligands, thereby modulating signaling outcomes.[1][11][14]

Wnt/β-catenin Signaling Pathway and Glycosylation

Wnt proteins are secreted glycoproteins, and their glycosylation is essential for their secretion and activity in this critical developmental pathway.

Caption: Wnt ligands are glycosylated, a modification essential for their secretion and ability to bind to Frizzled receptors, initiating the signaling cascade that leads to β-catenin stabilization and target gene expression.[9][12][15][16]

Experimental Workflows

Glycoproteomics Data Analysis Workflow

This diagram outlines the key steps in processing and analyzing data from a mass spectrometry-based glycoproteomics experiment.

Caption: A typical bioinformatics workflow for identifying and quantifying glycopeptides from complex mass spectrometry data.[10][13][17][18]

Logical Relationship

Impact of Core Fucosylation on Antibody Effector Function (ADCC)

This diagram illustrates the logical relationship between the presence or absence of core fucose on an IgG1 antibody and its ability to mediate Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).

References

- 1. Multifaceted regulation of Notch signaling by glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Role of Glycans on Key Cell Surface Receptors That Regulate Cell Proliferation and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Implications of understanding the signaling, cellular, and cytotoxic mechanisms afforded by afucosylated antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative analysis and process monitoring of site-specific glycosylation microheterogeneity in recombinant human interferon-gamma from Chinese hamster ovary cell culture by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative investigation of human cell surface N-glycoprotein dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 13. researchgate.net [researchgate.net]

- 14. Significance of glycosylation in Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

- 16. N-Glycosylation Gene DPAGT1 Is a Target of the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Glycomics: Data Types, Analysis, and Bioinformatics Tools - Creative Proteomics [creative-proteomics.com]

- 18. Glycoproteomics Techniques and Data Analysis - Creative Proteomics [creative-proteomics.com]

predicting glycoprotein function from amino acid sequence

An In-depth Technical Guide to Predicting Glycoprotein Function from Amino Acid Sequence

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Glycosylation is a critical post-translational modification that profoundly impacts protein structure, function, and stability. More than half of all human proteins are estimated to be glycosylated, playing vital roles in processes ranging from cell-cell recognition and signaling to immune responses.[1][2] Aberrant glycosylation is a known hallmark of numerous diseases, including cancer and neurodegenerative disorders, making glycoproteins significant targets for diagnostics and therapeutics.[2][3] Predicting the functional consequences of glycosylation directly from an amino acid sequence is a formidable challenge due to the immense structural diversity of glycans and the complex, non-template-driven nature of their synthesis.[4][5] This guide provides a comprehensive overview of the computational and experimental workflows used to predict and validate this compound function, starting from the primary amino acid sequence. It covers key bioinformatics tools, databases, performance benchmarks, and detailed experimental protocols for mass spectrometry-based glycoproteomics, offering a technical resource for researchers in glycobiology and drug development.

Introduction: The Critical Role of Glycosylation

Protein glycosylation is the enzymatic process of covalently attaching carbohydrate structures, known as glycans, to specific amino acid residues on a protein.[3][6] This modification primarily occurs in the endoplasmic reticulum and Golgi apparatus and is fundamental to a vast array of biological functions.[6]

1.1 Impact of Glycans on Protein Structure and Function

Glycans are not mere decorations; they are integral functional components of a this compound. Their influence is extensive:

-

Protein Folding and Stability: Glycosylation is crucial for proper protein folding, with chaperones in the endoplasmic reticulum recognizing glycan motifs to ensure correct conformation and prevent aggregation.[6] Glycans can also shield the polypeptide backbone from proteolytic degradation, enhancing protein stability and extending its half-life in circulation.[6]

-

Cellular Communication and Signaling: Cell-surface glycoproteins are central to cell-cell communication, adhesion, and the recognition of signaling molecules.[2][7] The glycan portions of these proteins often act as the primary ligands for receptors, mediating signal transduction pathways.

-

Immune Recognition: The immune system relies heavily on glycosylation to distinguish between self and non-self. The glycan profiles on cell surfaces can modulate immune responses and are often altered in disease states, such as cancer, leading to immune evasion.[3][7] Viral glycoproteins, like the hemagglutinin of the influenza virus, use host-cell glycans as receptors to initiate infection, making them key therapeutic targets.[8]

1.2 Challenges in this compound Analysis

A primary challenge in studying glycoproteins is their immense heterogeneity. Unlike the template-driven synthesis of proteins, glycosylation is a dynamic process involving numerous enzymes. This results in a population of "glycoforms," where the same protein can have different glycan structures at the same glycosylation site (microheterogeneity) or variations in which sites are occupied (macroheterogeneity).[5][9] This complexity makes both prediction and experimental characterization a significant undertaking.

Computational Prediction of Glycosylation and Function

Predicting function from a raw amino acid sequence is a multi-step bioinformatic process. The general workflow involves first identifying potential glycosylation sites, then predicting the types of glycans that may be attached, and finally inferring the functional implications of this glycosylation.

Logical Workflow for this compound Function Prediction

Caption: A logical workflow for predicting this compound function from an amino acid sequence.

2.1 Predicting Glycosylation Sites

The first step is to identify amino acid residues that are likely to be glycosylated.

-

N-linked Glycosylation: This is the most common type, occurring on the asparagine (Asn, N) residue.[2] Prediction is aided by the presence of a consensus sequence motif: N-X-S/T , where X can be any amino acid except proline.[2][10] However, not all sequons are glycosylated, making computational tools essential for higher accuracy.[11]

-

O-linked Glycosylation: This type occurs on the hydroxyl group of serine (Ser, S) or threonine (Thr, T) residues. There is no simple consensus sequence for O-linked glycosylation, making its prediction more complex and heavily reliant on machine learning models trained on experimentally verified data.[12]

2.2 Machine Learning Approaches and Performance

A variety of machine learning and deep learning models have been developed to predict glycosylation sites with greater accuracy than simple motif searching. These tools use features derived from the amino acid sequence, predicted protein structure, and evolutionary conservation to make predictions.[13][14]

The performance of these tools is typically evaluated using several key metrics:

-

Accuracy (ACC): The proportion of correctly predicted sites (both glycosylated and non-glycosylated).

-

Sensitivity (SN) or Recall: The proportion of true glycosylation sites that are correctly predicted.

-

Specificity (SP): The proportion of true non-glycosylated sites that are correctly predicted.

-

Matthews Correlation Coefficient (MCC): A balanced measure that accounts for true and false positives and negatives, ranging from -1 (total disagreement) to +1 (perfect prediction). An MCC of 0 indicates a random prediction.

The tables below summarize the performance of several widely used prediction tools on independent test datasets, as reported in benchmarking studies.

Table 1: Performance of N-linked Glycosylation Site Prediction Tools

| Tool | ACC (%) | SN (%) | SP (%) | MCC | Reference |

|---|---|---|---|---|---|

| DeepNGlyPred | 79.41 | 88.62 | 73.92 | 0.60 | [14] |

| N-GlyDE | 77.80 | 72.40 | 81.00 | 0.53 | [14] |

| SPRINT-Gly | - | 34.3 | 97.6 | 0.42 | [15] |

| GlycoEP | 84.26 | - | - | 0.54 | [4] |

| NGlycPred | 68.7 (Balanced) | 60.7 | 63.9 | - | [11] |

Performance metrics are often dataset-dependent. Values are derived from the respective publications' independent tests.